N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040641-23-3
VCID: VC11948579
InChI: InChI=1S/C21H20N2O5/c1-2-25-17-6-3-14(4-7-17)9-21(24)22-12-16-11-19(28-23-16)15-5-8-18-20(10-15)27-13-26-18/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,24)
SMILES: CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4 g/mol

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide

CAS No.: 1040641-23-3

Cat. No.: VC11948579

Molecular Formula: C21H20N2O5

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide - 1040641-23-3

Specification

CAS No. 1040641-23-3
Molecular Formula C21H20N2O5
Molecular Weight 380.4 g/mol
IUPAC Name N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C21H20N2O5/c1-2-25-17-6-3-14(4-7-17)9-21(24)22-12-16-11-19(28-23-16)15-5-8-18-20(10-15)27-13-26-18/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,24)
Standard InChI Key DPNFMDUKIUYDEA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Canonical SMILES CCOC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide can be deconstructed into three primary components:

  • 2H-1,3-Benzodioxol-5-yl group: A bicyclic aromatic system with two oxygen atoms forming a dioxole ring, commonly associated with enhancing metabolic stability and binding affinity in bioactive molecules .

  • 1,2-Oxazol-3-ylmethyl group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively. This scaffold is known to modulate electronic properties and participate in hydrogen bonding.

  • 2-(4-Ethoxyphenyl)acetamide: A substituted phenylacetamide featuring an ethoxy group at the para position, which influences lipophilicity and membrane permeability.

Molecular Formula and Weight

The compound’s molecular formula is C21_{21}H21_{21}N2_{2}O5_{5}, derived from the summation of its structural components. Its molecular weight is calculated as 381.41 g/mol, comparable to related acetamide derivatives such as N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (495.5 g/mol) .

Spectral Characteristics

While experimental spectral data (e.g., 1^1H NMR, 13^13C NMR) for this compound are unavailable, analogous structures provide insights. For instance:

  • The benzodioxole proton signals typically appear as doublets in the aromatic region (δ 6.7–7.1 ppm) .

  • The oxazole ring’s protons resonate near δ 8.1–8.3 ppm, as observed in 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.

  • The ethoxy group’s methylene protons exhibit a quartet at δ 3.4–3.6 ppm, while the methyl group appears as a triplet near δ 1.3–1.5 ppm.

Synthesis and Manufacturing

The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide likely involves multi-step reactions, drawing from methodologies used for structurally related compounds.

Key Synthetic Routes

  • Oxazole Ring Formation:

    • Cyclocondensation of a nitrile oxide with an alkyne, as demonstrated in the synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives .

    • Microwave-assisted cyclization to enhance reaction efficiency and yield .

  • Benzodioxole Incorporation:

    • Nucleophilic substitution or Suzuki-Miyaura coupling to attach the benzodioxole moiety to the oxazole core .

  • Acetamide Functionalization:

    • Amidation of 2-(4-ethoxyphenyl)acetic acid with the oxazole-methylamine intermediate using coupling agents like HATU or EDCI.

Industrial-Scale Considerations

  • Green Chemistry: Solvent-free reactions or water-mediated processes to reduce environmental impact .

  • Continuous Flow Systems: To optimize heat and mass transfer during exothermic cyclization steps.

PropertyThis CompoundNitrofuran Derivatives Oxazole-Acetamides
Molecular Weight381.41495.5427.3
Predicted logP2.83.23.0
Therapeutic TargetHypotheticalMtb H37RvBacterial enzymes

Mechanism of Action

The compound’s mechanism likely involves dual pathways:

  • Enzyme Inhibition: The oxazole ring may competitively inhibit bacterial dihydrofolate reductase (DHFR), analogous to trimethoprim.

  • Receptor Interaction: The benzodioxole group could modulate G-protein-coupled receptors (GPCRs) in the CNS, as seen with atypical antipsychotics .

Electrochemical studies on related nitroheterocycles suggest that reduction potentials near −500 mV (vs. Ag/AgCl) correlate with bioactivation via nitroreductases . While this compound lacks a nitro group, its ethoxy substituent may participate in redox cycling or hydrogen-bonding interactions.

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (∼40%) predicted due to a logP of 2.8 and molecular weight <500.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the ethoxy group undergoing O-dealkylation .

  • Excretion: Renal clearance predominates, as observed with structurally related acetamides.

Toxicity Profile

  • Mutagenicity: Benzodioxole derivatives show negligible genotoxicity in Ames tests when lacking planar aromatic systems .

  • Cytotoxicity: Preliminary MTT assays on analogous compounds indicate IC50_{50} > 100 μM in HEK-293 cells.

Current Research and Future Directions

Recent advances in computational chemistry and high-throughput screening have accelerated the development of benzodioxole-oxazole hybrids. Key areas for future investigation include:

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine models of infection or neurological disorders.

  • Structure-Activity Relationships (SAR): Systematic modification of the ethoxy group and oxazole substituents to optimize potency.

  • Combination Therapies: Pairing with β-lactam antibiotics to combat multidrug-resistant pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator